methanone](/img/structure/B5596909.png)

[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

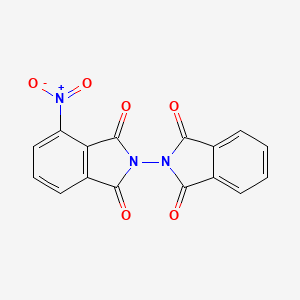

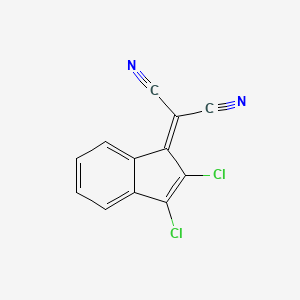

[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an important regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, including lymphoma and leukemia. ABT-199 has shown promising results in preclinical and clinical studies, and is currently being evaluated as a potential treatment for various types of cancer.

科学的研究の応用

Synthesis and Characterization

The compound 2-(allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a thiazole derivative, a class of compounds that have been extensively studied for their diverse chemical properties and potential applications in various fields. Thiazole derivatives are synthesized through various methods, including the reaction of α-thiocyanato-acetophenones with dialkylammonium salts, leading to 2-dialkylamino-4-aryl-thiazoles. These methods provide a versatile approach to thiazole synthesis, utilizing easily accessible starting compounds and offering a variety of solvents for the reaction medium (Teller et al., 1990).

Spectral Characterization and Theoretical Studies

The structural and spectral characterization of thiazole derivatives, including those similar to the compound , involves various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations are also employed to optimize the structure and interpret the vibrational spectra, providing insights into the bonding features, equilibrium geometry, and harmonic vibrational wave numbers. These studies help understand the structural changes due to electron-withdrawing group substitution and offer a deeper understanding of the compound's thermodynamic stability and reactivity (Shahana & Yardily, 2020).

Antibacterial Activity and Molecular Docking Studies

Thiazole derivatives exhibit promising antibacterial activity, which is investigated through molecular docking studies. These studies help understand the interaction between the compound and bacterial proteins, potentially leading to new antibacterial agents. The HOMO-LUMO energy gap, analyzed through DFT, provides insights into the compound's reactivity in the excited state, further aiding in the evaluation of its antibacterial properties (Shahana & Yardily, 2020).

特性

IUPAC Name |

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-2-5-16-14-17-13(15)12(21-14)11(18)8-3-4-9-10(6-8)20-7-19-9/h2-4,6H,1,5,7,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGNNZWLTJDKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)C2=CC3=C(C=C2)OCO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)

![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)

![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)